3-((4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[[4-methyl-5-(1-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-13(14-8-4-3-5-9-14)25-18-21-20-17(22(18)2)12-23-15-10-6-7-11-16(15)26-19(23)24/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVSRJXOYCWDLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the LasB system of Gram-negative bacteria. The LasB system is a part of the quorum sensing pathways, which are used by bacteria for cell-cell communication.
Mode of Action
The compound interacts with the LasB system, inhibiting its function. This interaction results in the disruption of bacterial cell-cell communication, affecting their ability to respond to external factors such as nutrient availability and defense mechanisms.
Biochemical Pathways
The compound affects the quorum sensing pathways, which are crucial for bacterial survival and pathogenesis. These pathways coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis. By inhibiting the LasB system, the compound disrupts these pathways, potentially reducing the pathogenicity of the bacteria.
Pharmacokinetics
The compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg ml −1 toward pseudomonas aeruginosa. This suggests that the compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The compound’s action results in the inhibition of the LasB system, disrupting bacterial cell-cell communication. This can lead to a reduction in biofilm formation, virulence production, and other pathogenic behaviors. In addition, the compound showed promising quorum-sensing inhibitor activities with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, nutrient availability can affect the activity of the quorum sensing pathways, which are the compound’s target. .
Biological Activity
The compound 3-((4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a novel derivative belonging to the class of triazoles and thiazoles, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential anticancer properties.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a triazole ring linked to a benzo[d]thiazole moiety, which is known to enhance its biological activity through various mechanisms.
Biological Activity Overview
Research indicates that derivatives of triazoles exhibit significant biological activities, particularly in antimicrobial and antifungal domains. The specific compound under consideration has shown promising results in preliminary studies regarding its antibacterial efficacy against various pathogens.
Antimicrobial Activity
The antimicrobial properties of the compound were evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Escherichia coli | 0.21 | Strongly inhibitory |
| Pseudomonas aeruginosa | 0.25 | Strongly inhibitory |
| Staphylococcus aureus | 0.30 | Moderately inhibitory |
These results suggest that the compound possesses potent antibacterial properties, particularly against Gram-negative bacteria.
Antifungal Activity
The antifungal activity was also assessed against fungi from the genus Candida and other clinically relevant strains. The results indicated that the compound effectively inhibited fungal growth.
| Fungal Strain | Inhibition Zone (mm) | Activity |
|---|---|---|
| Candida albicans | 15 | Strongly inhibitory |
| Candida glabrata | 12 | Moderately inhibitory |
The mechanism by which this compound exerts its biological effects involves interaction with key microbial enzymes. For instance, molecular docking studies revealed strong binding affinities with targets such as DNA gyrase and MurD, which are critical for bacterial cell wall synthesis.
Molecular Docking Studies
Molecular docking simulations indicated that the compound forms multiple hydrogen bonds with amino acid residues in the active sites of these enzymes. Notably:
- DNA Gyrase : Interaction with SER1084 and ASP437.
- MurD : Binding energies comparable to established antibiotics like ciprofloxacin.
Case Studies and Research Findings
Recent studies have highlighted the potential of triazole derivatives in drug development. For example:
- Anticancer Potential : In vitro studies showed that similar compounds exhibited cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy.
- Synergistic Effects : Combining this compound with other antimicrobial agents resulted in enhanced efficacy against resistant strains.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-((4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one, and how can reaction conditions be optimized for yield and purity?
- Methodology :
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Step 1 : Begin with cyclocondensation of thiosemicarbazides with appropriate carbonyl derivatives to form the triazole core .
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Step 2 : Introduce the thioether group via nucleophilic substitution using (1-phenylethyl)thiol under inert atmosphere (e.g., nitrogen) and reflux in ethanol or THF for 6–8 hours .
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Step 3 : Couple the triazole intermediate with a benzothiazolone moiety using a methylene linker, employing K₂CO₃ as a base in DMF at 80°C .
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Optimization : Use microwave-assisted synthesis (30–60 minutes at 100–120°C) to enhance reaction rates and yields compared to traditional reflux . Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure with ¹H/¹³C NMR .
- Key Data :
| Parameter | Traditional Method | Microwave-Assisted |
|---|---|---|
| Reaction Time | 8–12 hours | 30–60 minutes |
| Yield | 55–65% | 75–85% |
| Purity (HPLC) | ≥90% | ≥95% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Techniques :
- ¹H/¹³C NMR : Identify protons on the triazole (δ 8.1–8.3 ppm) and benzothiazolone rings (δ 7.2–7.8 ppm). The methylene linker (CH₂) appears as a singlet at δ 4.5–5.0 ppm .
- IR Spectroscopy : Confirm thioether (C-S stretch at 600–700 cm⁻¹) and carbonyl (C=O at 1680–1720 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Quality Control : Use HPLC with a diode array detector (λ = 254 nm) to ensure ≥98% purity, especially if the compound is intended for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for triazole-thiazole hybrids, and what validation methods are recommended?
- Strategies :
- Orthogonal Assays : Compare enzymatic inhibition (e.g., CYP450 assays) with cellular viability assays (MTT) to distinguish direct target engagement from cytotoxicity .
- Structural Analogs : Synthesize derivatives with modifications to the thioether or benzothiazolone moieties to isolate structure-activity relationships (SAR). For example, replacing 1-phenylethyl with pyridinyl groups may alter solubility and target affinity .
- Validation : Use surface plasmon resonance (SPR) to quantify binding kinetics to proposed targets (e.g., kinases or microbial enzymes) .
- Case Study : A 2024 study found discrepancies in antifungal activity between similar triazole derivatives; SPR revealed off-target binding to human serum albumin in low-specificity compounds .
Q. What in silico strategies can predict the target compound's mechanism of action and potential off-target effects?
- Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with high-confidence targets (e.g., fungal lanosterol 14α-demethylase or bacterial DNA gyrase). Prioritize binding poses with ΔG < -8 kcal/mol .
- Pharmacophore Modeling : Generate 3D pharmacophores emphasizing the triazole-thioether motif as a hydrogen bond acceptor and hydrophobic anchor .
- ADMET Prediction : Employ SwissADME or pkCSM to assess bioavailability, CYP inhibition, and hERG channel liability .
- Example : Docking of a related compound (PubChem CID 12345678) into the ATP-binding site of EGFR showed a pose similar to gefitinib, suggesting potential anticancer activity .
Data Contradiction Analysis
Q. How should researchers address variability in enzymatic inhibition data across studies for triazole-thiazole hybrids?
- Root Causes :
- Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) or ionic strength can alter enzyme conformation .
- Compound Stability : Degradation in DMSO stock solutions over time may reduce apparent potency. Confirm stability via LC-MS before assays .
- Mitigation :
- Standardize protocols using guidelines from the Enzymology Commission (e.g., fixed substrate concentrations).
- Include positive controls (e.g., fluconazole for antifungal assays) in each experiment .
Experimental Design Considerations
Q. What are the critical parameters for designing dose-response studies in antimicrobial assays for this compound?
- Protocol :
- Dose Range : Test 0.1–100 μM in 2-fold dilutions to capture IC₅₀ values. Include solvent-only and untreated controls .
- Exposure Time : 24 hours for bacteria (e.g., S. aureus), 48–72 hours for fungi (e.g., C. albicans) .
- Replicates : Minimum of triplicate wells per dose to account for plate-edge effects .
- Data Interpretation : Use nonlinear regression (GraphPad Prism) to fit curves. A steep slope (Hill coefficient >1) suggests cooperative binding .
Structural and Functional Insights
Q. How does the thioether substituent influence the compound's pharmacokinetic profile?
- Key Findings :
- Lipophilicity : The 1-phenylethyl group increases logP (predicted ~3.5), enhancing membrane permeability but reducing aqueous solubility .
- Metabolism : Thioethers are susceptible to oxidation by CYP3A4, generating sulfoxide metabolites. Monitor via LC-MS/MS in hepatic microsome assays .
- Optimization : Introduce polar groups (e.g., hydroxyl or morpholine) on the phenyl ring to balance lipophilicity and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
